4,4-Difluoro-1-propylcyclohexan-1-amine
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Overview
Description
4,4-Difluoro-1-propylcyclohexan-1-amine is a fluorinated organic compound with the molecular formula C9H17F2N. This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring, along with a propyl group and an amine group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) to introduce the fluorine atoms into the cyclohexane ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of 4,4-Difluoro-1-propylcyclohexan-1-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-propylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted cyclohexane derivatives.
Scientific Research Applications
4,4-Difluoro-1-propylcyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
4,4-Difluoro-1-propylcyclohexan-1-amine can be compared with other similar fluorinated compounds, such as:
4,4-Difluorocyclohexanone: A related compound with a ketone group instead of an amine group.
4,4-Dimethylcyclohexanone: A similar compound with methyl groups instead of fluorine atoms.
2-Fluorocyclohexanone: A compound with a single fluorine atom on the cyclohexane ring .
The uniqueness of this compound lies in its specific combination of fluorine atoms, propyl group, and amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17F2N |
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Molecular Weight |
177.23 g/mol |
IUPAC Name |
4,4-difluoro-1-propylcyclohexan-1-amine |
InChI |
InChI=1S/C9H17F2N/c1-2-3-8(12)4-6-9(10,11)7-5-8/h2-7,12H2,1H3 |
InChI Key |
VVWWRDKXDLRMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(CC1)(F)F)N |
Origin of Product |
United States |
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